molecular formula C9H8BrFO B13589857 3-(2'-Bromo-4'-fluorophenyl)propionaldehyde

3-(2'-Bromo-4'-fluorophenyl)propionaldehyde

Cat. No.: B13589857
M. Wt: 231.06 g/mol
InChI Key: MOWQSHLQWXEFPY-UHFFFAOYSA-N
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Description

3-(2’-Bromo-4’-fluorophenyl)propionaldehyde is an organic compound with the molecular formula C9H8BrFO It is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is attached to a propionaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Bromo-4’-fluorophenyl)propionaldehyde typically involves the reaction of 2-bromo-4-fluorobenzaldehyde with propionaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the aldol condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(2’-Bromo-4’-fluorophenyl)propionaldehyde may involve large-scale aldol condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2’-Bromo-4’-fluorophenyl)propionaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2’-Bromo-4’-fluorophenyl)propionaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2’-Bromo-4’-fluorophenyl)propionaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromo and fluoro substituents enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2’-Bromo-4’-fluorophenyl)propionic acid
  • 3-(2’-Bromo-4’-fluorophenyl)propanol
  • 2-Bromo-4-fluorobenzaldehyde

Uniqueness

3-(2’-Bromo-4’-fluorophenyl)propionaldehyde is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

3-(2-bromo-4-fluorophenyl)propanal

InChI

InChI=1S/C9H8BrFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-6H,1-2H2

InChI Key

MOWQSHLQWXEFPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CCC=O

Origin of Product

United States

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